Bm3R1 is classified as a transcriptional regulator within the broader category of proteins that manage gene expression in prokaryotic organisms. It originates from Bacillus megaterium, a gram-positive bacterium known for its ability to metabolize various substrates, including fatty acids. The protein's classification as a repressor indicates its primary function in downregulating gene expression by binding to specific DNA sequences .
The synthesis of Bm3R1 involves standard molecular biology techniques, including cloning and expression in bacterial systems. Typically, the gene encoding Bm3R1 is inserted into a plasmid vector under the control of a suitable promoter, allowing for high-level expression in Escherichia coli or other host organisms. Following transformation into competent cells, induction with an appropriate chemical (such as isopropyl β-D-1-thiogalactopyranoside) leads to the production of the protein.
Purification usually employs affinity chromatography techniques, taking advantage of tags (like His-tags) added during cloning. Subsequent steps often include size-exclusion chromatography to achieve higher purity levels .
The molecular structure of Bm3R1 features a helix-turn-helix motif typical of many DNA-binding proteins. This structural arrangement enables specific interaction with target DNA sequences. The protein's three-dimensional conformation has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding dynamics and interaction with fatty acids .
Bm3R1 mediates several biochemical reactions primarily through its interaction with DNA. The binding of fatty acids to Bm3R1 induces conformational changes that affect its ability to bind DNA. This interaction can be analyzed using gel mobility shift assays, which demonstrate how the presence of fatty acids can inhibit or enhance the binding affinity of Bm3R1 for its target DNA sequences .
Additionally, studies have shown that certain compounds can act as inhibitors or activators of Bm3R1's repressive function, thus influencing the transcriptional output of genes under its control .
The mechanism by which Bm3R1 functions involves several key steps:
This regulatory mechanism highlights the role of Bm3R1 as a sensor for cellular lipid levels and underscores its importance in metabolic regulation .
Bm3R1 has significant applications in various scientific fields:
Bm3R1 is a transcriptional repressor protein belonging to the TetR family of regulators (TFRs), characterized by a highly conserved N-terminal DNA-binding domain and a C-terminal ligand-sensing domain. Its primary amino acid sequence reveals signature motifs critical for function. The most defining feature is a 47-residue segment within the N-terminal domain, which includes the helix-turn-helix (HTH) DNA-binding motif and adjacent regions essential for operator recognition [2] [7]. This segment exhibits >80% sequence similarity across TetR homologs in Gram-negative and Gram-positive bacteria.
The C-terminal domain harbors hydrophobic pockets for ligand binding (e.g., antibiotics or fatty acids), with conserved residues (e.g., Phe150, Leu174, Arg178) forming the inducer-binding cavity. A "re-entry loop" motif, analogous to that identified in iRhom2 regulators [5], transmits conformational changes from the ligand-binding site to the DNA-binding domain. Secondary structure prediction indicates 60% α-helical content, consistent with the prevalence of coiled-coil oligomerization domains in TFRs [7].
Table 1: Conserved Domains in Bm3R1
Domain | Position (aa) | Key Motifs | Function |
---|---|---|---|
N-terminal DBD | 1-60 | HTH (residues 20-47) | Operator DNA binding |
Hinge region | 61-85 | Gly-rich linker | Connects DBD and LBD |
C-terminal LBD | 86-220 | Ligand pocket (F150, L174, R178) | Inducer recognition & allostery |
AlphaFold predictions for Bm3R1 (UniProt ID: P03066) reveal a bilobed architecture typical of TetR repressors. The model shows high confidence (mean pLDDT = 89.4) in the DNA-binding and dimerization regions, indicating reliable backbone atom placement [1]. The ligand-binding pocket displays moderate confidence (pLDDT = 75.2), reflecting inherent flexibility in the unliganded state. Key metrics include:
These predictions align with experimental B-factors from crystallized TetR homologs (e.g., QacR, TetR(B)), where DNA-binding domains exhibit lower thermal motion than ligand-sensing regions. The AlphaFold model’s predicted aligned error (PAE) map indicates strong interdomain rigidity but high flexibility between subunits, supporting asymmetric dynamics during allosteric regulation [9].
The HTH motif (residues 24-45) adopts a canonical helix-turn-helix fold comprising α-helices H1 (recognition helix) and H2 (stabilizing helix), separated by a β-hairpin turn. Conserved residues in H1 (e.g., Thr27, Gln31, Ser35) mediate major-groove contacts via hydrogen bonding to DNA bases [2] [7]. The HTH scaffold is stabilized by a hydrophobic core formed by Leu22, Val26, and Phe30, which maintains helix orientation.
Upon DNA binding, the recognition helix (H1) inserts into the major groove of operator sequences (e.g., tetO), inducing a 35° bend in the DNA duplex. This contrasts with QacR-like homologs, which utilize a winged-HTH variant for minor-groove interactions. Mutagenesis studies of homologs confirm that Ala substitutions in the turn (Gly38) abolish operator binding due to helical misalignment [2] [7].
Bm3R1 functions as a homodimer mediated by C-terminal helix-helix interactions (residues 180-210). The dimer interface buries 1,200 Ų of solvent-accessible surface, stabilized by hydrophobic residues (Ile185, Leu192, Val199) and intersubunit salt bridges (Arg203–Glu207) [1]. AlphaFold multimer predictions indicate a stable dimeric assembly (pTM-score = 0.81), with no evidence of higher-order oligomers under apo conditions.
Ligand binding triggers asymmetric dimer dissociation: Inducers (e.g., tetracycline) bind the C-terminal pocket, causing a 15° rotation of helix α8. This disrupts dimerization helices, leading to a "scissor-like" opening that releases DNA [1] [5]. This mechanism is conserved in TetR family repressors like EthR and CprB, where dimer destabilization enables derepression [2].
Table 2: Oligomerization States of Bm3R1
State | Interface Area (Ų) | Stabilizing Interactions | Biological Role |
---|---|---|---|
Apo dimer | 1,200 | Hydrophobic core; Arg203–Glu207 | DNA operator repression |
Ligand-bound monomer | - | Collapsed ligand pocket | Derepression of target genes |
Compound Names Mentioned:
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